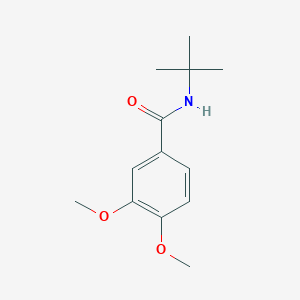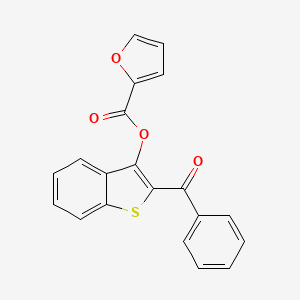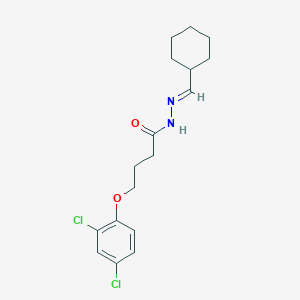
N-(tert-butyl)-3,4-dimethoxybenzamide
Overview
Description
N-(tert-butyl)-3,4-dimethoxybenzamide, also known as TDB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TDB is a small molecule that has been shown to activate the immune system and has been investigated as a potential treatment for cancer and infectious diseases.
Scientific Research Applications
Synthesis and Structural Analysis
- N-(tert-butyl)-3,4-dimethoxybenzamide derivatives have been utilized in the synthesis of various organic compounds. For instance, Fujita et al. (1996) prepared a triradical compound by lithiating 2,4-dimethoxy-1,3,5-tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and oxidation, revealing significant insights into the structural and magnetic properties of the synthesized compound (Fujita et al., 1996).
Applications in Battery Technology
- Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene as a new redox shuttle additive for lithium-ion batteries. This study highlighted the compound's solubility in carbonate-based electrolytes and its implications for battery overcharge protection, despite certain limitations in electrochemical stability compared to other derivatives (Zhang et al., 2010).
Role in Organic Synthesis
- Reitz and Massey (1990) demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, leading to the synthesis of various organic acids and compounds, showcasing the versatility of these compounds in organic synthesis (Reitz & Massey, 1990).
- Yan et al. (2016) developed an efficient method for the annulation of 2-aminobenzamides and tert-butyl nitrite, leading to the synthesis of 1,2,3-benzotriazine-4-(3H)-ones under mild conditions. This highlights another application of N-tert-butyl-3,4-dimethoxybenzamide derivatives in facilitating complex organic reactions (Yan et al., 2016).
Insecticidal Applications
- Mao et al. (2004) synthesized novel N-oxalyl derivatives of N-tert-butyl-3,5-dimethylbenzamide and evaluated their larvicidal activities. This research indicates the potential of such compounds in the development of new insecticides (Mao et al., 2004).
properties
IUPAC Name |
N-tert-butyl-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(15)9-6-7-10(16-4)11(8-9)17-5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEDHZSAEOUXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)
